molecular formula C10H21NO B2412196 (2S)-2-(4-Methoxycyclohexyl)propan-1-amine CAS No. 2248183-45-9

(2S)-2-(4-Methoxycyclohexyl)propan-1-amine

Cat. No. B2412196
CAS RN: 2248183-45-9
M. Wt: 171.284
InChI Key: UHPGZTZHXMFEEI-XNWIYYODSA-N
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Description

(2S)-2-(4-Methoxycyclohexyl)propan-1-amine, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a synthetic drug that was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects.

Mechanism of Action

MXE blocks the NMDA receptor by binding to the receptor's ion channel, which prevents the influx of calcium ions into the neuron. This inhibition leads to a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters such as glutamate and dopamine. MXE also has affinity for other receptors such as the serotonin transporter and sigma receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to induce dissociative and hallucinogenic effects in humans, including altered perception, distorted thinking, and changes in mood and behavior. MXE has also been shown to have analgesic and anesthetic effects in animal studies, which may make it useful for pain management in humans. MXE has a relatively long duration of action, with effects lasting up to 6-8 hours.

Advantages and Limitations for Lab Experiments

MXE has several advantages for lab experiments, including its ability to induce dissociative and hallucinogenic effects in humans, which may be useful for studying the effects of dissociative drugs on the brain. MXE also has a relatively long duration of action, which allows for longer experimental periods. However, MXE has several limitations, including its potential for abuse and its lack of specificity for the NMDA receptor, which may make it difficult to interpret experimental results.

Future Directions

Future research on MXE should focus on its potential therapeutic applications, such as its use as an anesthetic or pain management drug. Further studies are also needed to elucidate the mechanism of action of MXE and its effects on the brain. Additionally, research on the potential long-term effects of MXE use is needed to better understand the risks associated with this drug.

Synthesis Methods

MXE is synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain pure MXE. The synthesis of MXE is a complex process that requires expertise in organic chemistry and access to specialized equipment and chemicals.

Scientific Research Applications

MXE has been used in scientific research to study the mechanism of action of dissociative drugs and their effects on the brain. MXE acts as an NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity and learning and memory processes.

properties

IUPAC Name

(2S)-2-(4-methoxycyclohexyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h8-10H,3-7,11H2,1-2H3/t8-,9?,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGZTZHXMFEEI-XNWIYYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC(CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4-Methoxycyclohexyl)propan-1-amine

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